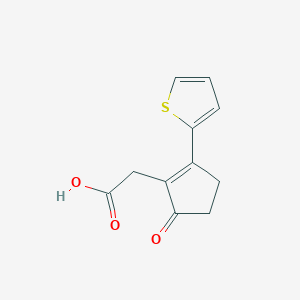

(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid

Übersicht

Beschreibung

(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid is a useful research compound. Its molecular formula is C11H10O3S and its molecular weight is 222.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid is a compound of interest due to its potential biological activity, particularly as an inhibitor of the microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme plays a crucial role in the synthesis of prostaglandin E2 (PGE2), which is involved in various inflammatory processes and cancer progression. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

The primary mechanism of action for this compound involves its interaction with mPGES-1. This enzyme is responsible for the terminal step in the biosynthesis of PGE2, which is often upregulated in inflammatory diseases and tumors. Inhibition of mPGES-1 can selectively reduce PGE2 levels without affecting other prostanoids, potentially minimizing side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

In Vitro Studies

Recent studies have demonstrated that derivatives of thiophenyl acetic acids, including this compound, exhibit significant inhibitory activity against mPGES-1. For instance, compound 2c showed selective inhibition in the low micromolar range with an IC50 value comparable to established inhibitors .

The biological activity was assessed using A549 cell lines, where compound 2c induced cell cycle arrest at the G0/G1 phase after 24 hours and increased the subG0/G1 fraction at later time points, indicating apoptosis or necrosis . These findings suggest that this compound not only inhibits mPGES-1 but also affects cancer cell viability.

Case Studies

A notable case study involved the synthesis and evaluation of several thiophenyl acetic acid derivatives. Among these, this compound was highlighted for its promising pharmacological profile. The study utilized a virtual screening approach to identify compounds that could serve as effective mPGES-1 inhibitors, leading to the identification of this particular compound as a candidate for further development .

Data Table: Biological Activity Overview

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anti-inflammatory and Anticancer Properties

Research indicates that (5-Oxo-2-thiophen-2-yl-cyclopent-1-enyl)-acetic acid may exhibit significant anti-inflammatory and anticancer activities. A study identified it as a potential inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the biosynthesis of pro-inflammatory prostaglandins. Inhibiting mPGES-1 could provide therapeutic benefits in conditions such as cancer and arthritis by selectively reducing inflammatory responses without affecting other essential prostanoids .

Case Study: mPGES-1 Inhibition

In a recent study, compounds derived from this compound demonstrated selective inhibitory activity against mPGES-1 with low micromolar IC50 values. Notably, one derivative induced cell cycle arrest in the G0/G1 phase and increased apoptosis in A549 lung cancer cell lines, suggesting its potential as an anticancer agent .

Organic Synthesis Applications

The compound serves as an intermediate in organic synthesis, particularly in the creation of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry.

Synthetic Routes

The synthesis typically involves:

- Formation of the Cyclopentenone Ring : Achieved through Diels-Alder reactions followed by oxidation.

- Introduction of Substituents : Methods such as Friedel-Crafts acylation can introduce specific functional groups to tailor the compound for desired properties.

Material Science Applications

Research is ongoing into the use of this compound in developing novel materials with specific electronic properties. Its unique thiophene ring structure may contribute to enhanced conductivity or other desirable material characteristics.

Eigenschaften

IUPAC Name |

2-(5-oxo-2-thiophen-2-ylcyclopenten-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3S/c12-9-4-3-7(8(9)6-11(13)14)10-2-1-5-15-10/h1-2,5H,3-4,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYBSXOOZVYRTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=C1C2=CC=CS2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350720 | |

| Record name | [5-Oxo-2-(thiophen-2-yl)cyclopent-1-en-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436086-95-2 | |

| Record name | [5-Oxo-2-(thiophen-2-yl)cyclopent-1-en-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.